Ethyl 1-benzoyl-3-oxopiperidine-4-carboxylate
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Overview
Description
Ethyl 1-benzoyl-3-oxopiperidine-4-carboxylate is a chemical compound with the linear formula C15H17NO4 . It is used in various applications and research .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C15H17NO4/c1-2-20-15(19)12-8-9-16(10-13(12)17)14(18)11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3
. This indicates the presence of 15 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms in the molecule . Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 275.3 . The compound should be stored in a refrigerated environment .Scientific Research Applications
Biocompatible and Degradable Materials
Ethyl 1-benzoyl-3-oxopiperidine-4-carboxylate is a part of a broader class of chemically modified natural polymers. Notably, the research has explored hyaluronan derivatives, including ethyl and benzyl hyaluronan esters, for clinical applications owing to their varied biological properties. These materials, derived from the chemical modification of hyaluronan, show promising applications in biocompatible and degradable materials. The extent of esterification and type significantly influences their physico-chemical properties and biological interactions, which include hydration levels and polymer stability. This versatility in properties makes them suitable for a range of clinical applications, especially where biocompatibility and degradability are critical factors (Campoccia et al., 1998).
Applications in Supramolecular Chemistry
Ordering Moiety in Supramolecular Structures
The benzoyl group, as found in this compound, is integral to compounds like benzene-1,3,5-tricarboxamides (BTAs), which have gained prominence in supramolecular chemistry. The simple structure of BTAs, combined with a deep understanding of their self-assembly behavior, enables their use in diverse applications ranging from nanotechnology to polymer processing and biomedical fields. The potential of BTAs lies in their ability to form one-dimensional, nanometer-sized rod-like structures stabilized by H-bonding. The versatile and adaptable nature of BTAs, including derivatives with benzoyl groups, promises a bright future in various scientific disciplines (Cantekin et al., 2012).
Safety and Hazards
The safety information available indicates that Ethyl 1-benzoyl-3-oxopiperidine-4-carboxylate should be handled with care. It has been classified under GHS07, indicating that it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of soap and water (P302 + P352) .
Properties
IUPAC Name |
ethyl 1-benzoyl-3-oxopiperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-2-20-15(19)12-8-9-16(10-13(12)17)14(18)11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXCAQGSVCMLOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1=O)C(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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